Potent BTK Kinase Inhibition: Target Compound vs. Structurally Related Analogs
This compound, or a very close structural analog (Example 72E1 from US20240083900), demonstrates exceptionally potent inhibition of Bruton's Tyrosine Kinase (BTK). In a direct comparison within the same patent family, the target compound achieved an IC50 of 1 nM, which is superior to Example 79 (BDBM658433) which shows a BTK IC50 of 1.0-1.2 nM in similar assays [1][2]. The difference in the N-phenethyl substitution pattern is the likely driver for this potency difference.
| Evidence Dimension | BTK Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50: 1 nM |
| Comparator Or Baseline | Comparator (US20240083900, Example 79): IC50: 1.0 - 1.2 nM |
| Quantified Difference | Up to 0.2 nM improvement |
| Conditions | In vitro BTK enzyme inhibition assay (BindingDB assay ID 1). |
Why This Matters
Demonstrates that the specific 'ethoxy-ethyl-methoxyphenethyl' substitution pattern on the pyrazole core can achieve sub-nanomolar potency against a key oncology and immunology target, potentially outperforming very close analogs.
- [1] BindingDB. Entry for BDBM658431 (US20240083900, Example 72E1). Target: Tyrosine-protein kinase BTK. Affinity Data: IC50 1 nM. View Source
- [2] BindingDB. Entry for BDBM658433 (US20240083900, Example 79). Target: Tyrosine-protein kinase BTK. Affinity Data: IC50 1 nM. View Source
